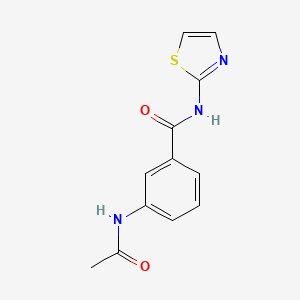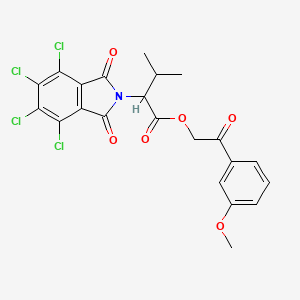![molecular formula C22H14Cl2N2O3S B12461665 5-(2,3-dichlorophenyl)-N-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12461665.png)
5-(2,3-dichlorophenyl)-N-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-dichlorophenyl)-N-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and dichlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dichlorophenyl)-N-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,3-dichlorophenyl)-N-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation and nitration reactions can be performed using halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Cl2 in the presence of a catalyst like FeCl3 for chlorination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-(2,3-dichlorophenyl)-N-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials science applications.
Mécanisme D'action
The mechanism of action of 5-(2,3-dichlorophenyl)-N-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl structure.
Suprofen: Another NSAID with a thiophene ring.
Uniqueness
5-(2,3-dichlorophenyl)-N-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide is unique due to its combination of a furan ring, a thiophene ring, and dichlorophenyl groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H14Cl2N2O3S |
|---|---|
Poids moléculaire |
457.3 g/mol |
Nom IUPAC |
5-(2,3-dichlorophenyl)-N-[4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H14Cl2N2O3S/c23-16-4-1-3-15(20(16)24)17-10-11-18(29-17)21(27)25-13-6-8-14(9-7-13)26-22(28)19-5-2-12-30-19/h1-12H,(H,25,27)(H,26,28) |
Clé InChI |
YWPBICHAGFCABT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


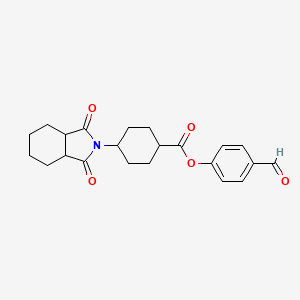
![Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate; hippuric acid](/img/structure/B12461598.png)
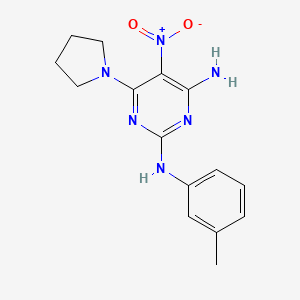
![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12461606.png)
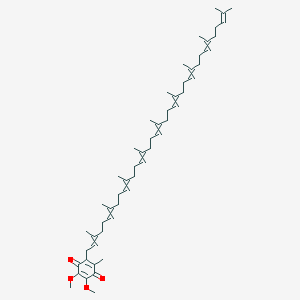
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12461618.png)
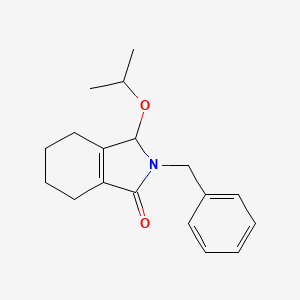
![N-(butan-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12461622.png)
![4-({[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12461626.png)
![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B12461633.png)
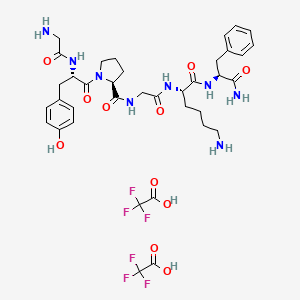
![5-ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-1-one](/img/structure/B12461642.png)
